N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide
Description
N-[3-(3-Methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide is a synthetic coumarin derivative characterized by a chromen-4-one core substituted at position 3 with a 3-methoxyphenyl group and at position 2 with a benzamide moiety. The 3-methoxy substitution on the phenyl ring introduces electron-donating effects, which may influence electronic properties and intermolecular interactions .
Properties
IUPAC Name |
N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c1-27-17-11-7-10-16(14-17)20-21(25)18-12-5-6-13-19(18)28-23(20)24-22(26)15-8-3-2-4-9-15/h2-14H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZMLTOUNCGRON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide typically involves the condensation of 3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-ylamine with benzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is performed under reflux conditions in an organic solvent like dichloromethane or chloroform .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, can enhance the efficiency and eco-friendliness of the process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the chromen-4-one moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenases (COX-1 and COX-2), which play a role in inflammation. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Substituent Variations on the Benzamide Moiety
Compounds sharing the N-(4-oxo-4H-chromen-2-yl)benzamide backbone exhibit diverse biological and physical properties depending on substituent position and type. Key analogs include:
Key Observations :
Halogenated Derivatives
Halogenation introduces steric and electronic effects that modulate reactivity and binding affinity. Examples include:
| Compound | Substituent | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 4-Bromo | 4-Bromo | 287 | 93 |
| 2-Chloro-4-Fluoro | 2-Chloro, 4-Fluoro | 249 | 43 |
| 2,4-Dinitro | 2-Nitro, 4-Nitro | 252 | 25 |
Key Observations :
Complex Hybrid Structures
Compounds with extended aromatic systems or heterocycles demonstrate unique properties:
Methoxy-Substituted Analogs
The target compound’s 3-methoxyphenyl group distinguishes it from analogs with differing substitution patterns:
- 3-Methoxy vs. 4-Methoxy (6p) : The para-methoxy group in 6p may facilitate planar stacking interactions, while the meta-substitution in the target compound could create a bent conformation, affecting binding pocket compatibility .
Implications for Drug Development
- Optimization Strategies : Balancing electron-donating/withdrawing groups and steric bulk could refine pharmacokinetic properties (e.g., 3-methoxy for metabolic stability vs. 4-nitro for reactivity) .
Biological Activity
N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide, a synthetic organic compound belonging to the class of chromen-4-one derivatives, exhibits significant biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound's structure features a chromen-4-one core with a methoxyphenyl group and a benzamide moiety. Its molecular formula is , and it has been identified with the CAS number 879451-53-3. The presence of both methoxy and carbonyl functionalities contributes to its reactivity and biological profile.
1. Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The compound operates through multiple mechanisms:
- Inhibition of Tubulin Polymerization : It was found to inhibit tubulin polymerization with an IC50 value of 5.24 μM, suggesting a potential mechanism for disrupting cancer cell mitosis .
- Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase in A549 cells, indicating its role in preventing cancer cell proliferation .
2. Anti-inflammatory Effects
This compound has shown promise as an anti-inflammatory agent. It inhibits key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of pro-inflammatory mediators.
Comparative Studies
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | IC50 (μM) | Activity |
|---|---|---|---|
| This compound | Structure | 5.24 | Anticancer |
| N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-benzamide | Structure | 7.05 | Anticancer |
| N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide | Structure | 6.00 | Anticancer |
The table illustrates that while all compounds exhibit anticancer properties, this compound shows superior activity compared to its analogs.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on A549 Cells : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induction of apoptosis through caspase-independent pathways .
- Inflammation Model : In animal models of inflammation, administration of this compound led to reduced levels of inflammatory cytokines and improved clinical scores compared to controls, supporting its potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
